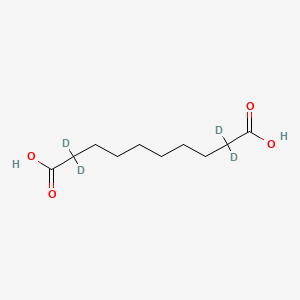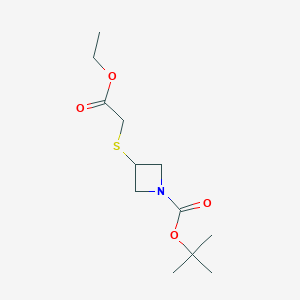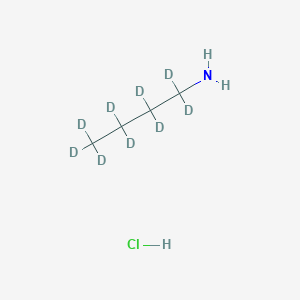
1,10-Decanedioic-2,2,9,9-D4 acid
Vue d'ensemble
Description
1,10-Decanedioic-2,2,9,9-D4 acid is a deuterated analogue of azelaic acid, an organic compound with a dicarboxylic acid structure. It has the molecular formula C10H14D4O4 and is commonly abbreviated as D4-DA.
Molecular Structure Analysis
The molecular formula of 1,10-Decanedioic-2,2,9,9-D4 acid is C10H14D4O4 . The molecular weight is 206.27 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Applications De Recherche Scientifique
Material Science and Polymer Chemistry
1,10-Decanedioic acid, also known as sebacic acid, plays a significant role in the synthesis of polymers and materials. Gardon et al. (2001) explored its use in the urotropine-sebacic acid system, revealing insights into the acid-carboxylate relationship, which is crucial for understanding polymer interactions (Gardon et al., 2001). In a related study, Dongshuang Li et al. (2006) synthesized the polyester poly(1,10-decanediol/1,10-sebacate) using enzymatic condensation polymerization, highlighting its potential in creating triblock copolymers (Li et al., 2006). This research underscores the acid's versatility in polymer chemistry, enabling the development of materials with tailored properties.
Thermal Energy Storage
The study by Jianfen Shen et al. (2020) on the thermal performance of a stearic acid/1,10-decanediol eutectic blend as a phase change material (PCM) demonstrates its potential in energy storage applications. This research highlights the eutectic's stability and chemical resilience over multiple thermal cycles, making it a candidate for thermal energy storage systems (Shen et al., 2020).
Green Chemistry and Biocatalysis
The biocatalytic production of sebacic acid represents a sustainable alternative to traditional chemical methods. Lu et al. (2022) discussed an innovative approach using engineered alcohol dehydrogenase for sebacic acid production with in situ co-factor regeneration, emphasizing the efficiency and cost-effectiveness of enzymatic processes in green chemistry (Lu et al., 2022).
Mineral Processing
In mineral processing, the selective separation of minerals is crucial. Xinyang Yu et al. (2020) introduced decanedioic hydroxamic acid as a novel flotation collector for separating bastnäsite from calcite, showing better selectivity compared to traditional collectors. This advancement could lead to more efficient mineral processing techniques (Yu et al., 2020).
Nanotechnology
The stabilization of nanoparticles is essential for various applications. R. A. Harris et al. (2013) simulated the adsorption of sebacic acid and 1,10-decanediol on iron oxide nanoparticles, providing insights into their stabilizing effects. This study contributes to the understanding of nanoparticle surface interactions and stabilization mechanisms (Harris et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
2,2,9,9-tetradeuteriodecanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h1-8H2,(H,11,12)(H,13,14)/i7D2,8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMXRPHRNRROMY-OSEHSPPNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(=O)O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCC([2H])([2H])C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,10-Decanedioic-2,2,9,9-D4 acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(1-tert-Butyl-2-methyl-1H-benzo-[d]imidazol-6-yl)thiazol-2-amine](/img/structure/B1474329.png)




![N'-[4-methyl-6-(1-piperidyl)pyrimidin-2-yl]ethane-1,2-diamine](/img/structure/B1474339.png)

![1-(cyclopropylmethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1474343.png)





